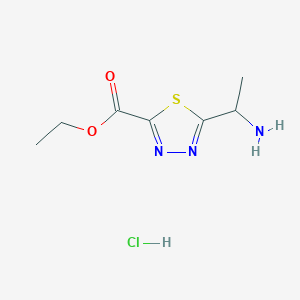![molecular formula C11H15N5O B7437558 4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known by its chemical name, EMD534085, and has a molecular formula of C12H16N6O.
Wirkmechanismus
The mechanism of action of 4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the kinase PIM1, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to have potent inhibitory effects on various enzymes, including protein kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine in lab experiments is its potent inhibitory effects on various enzymes. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are numerous future directions for research on 4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine. One potential direction is the further investigation of its potential use in the treatment of cancer, as well as its ability to modulate the immune system. Another potential direction is the development of more potent and selective inhibitors of specific enzymes using this compound as a starting point. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored.
Synthesemethoden
The synthesis of 4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine involves a multi-step process that has been described in several research papers. One of the most commonly used methods involves the reaction of 4,6-dichloropyrimidine with 3-ethyl-5-methyl-4-isoxazolecarboxylic acid followed by the addition of ammonia and reduction with hydrogen gas.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine in scientific research are numerous. This compound has been studied for its potential use as an inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been investigated for its potential use in the treatment of cancer, as well as for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-3-9-8(7(2)17-16-9)5-13-11-4-10(12)14-6-15-11/h4,6H,3,5H2,1-2H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRCWJDKBYNUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CNC2=NC=NC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)
![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)
![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)


![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)